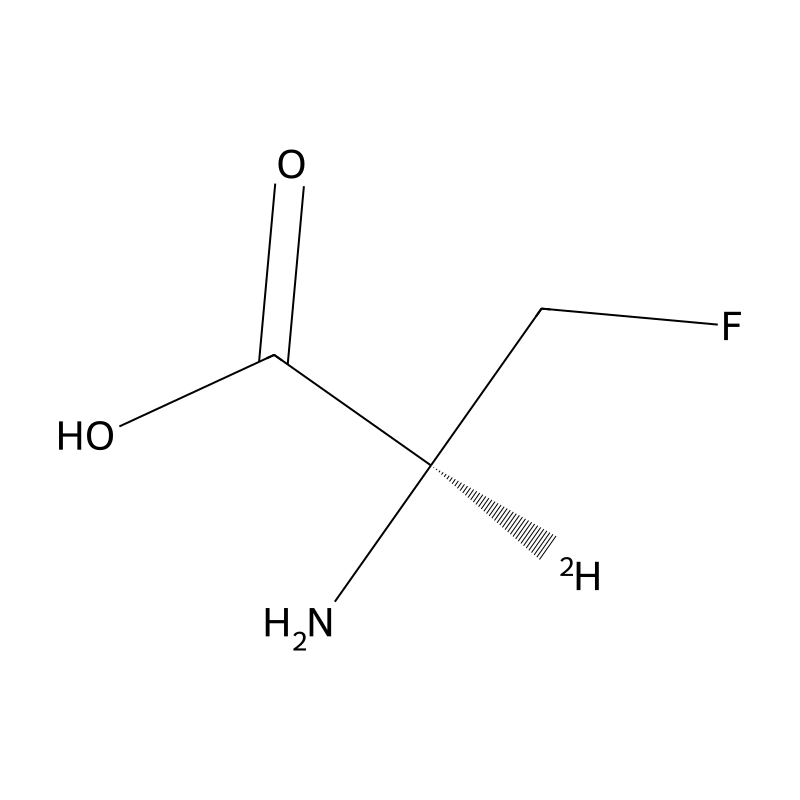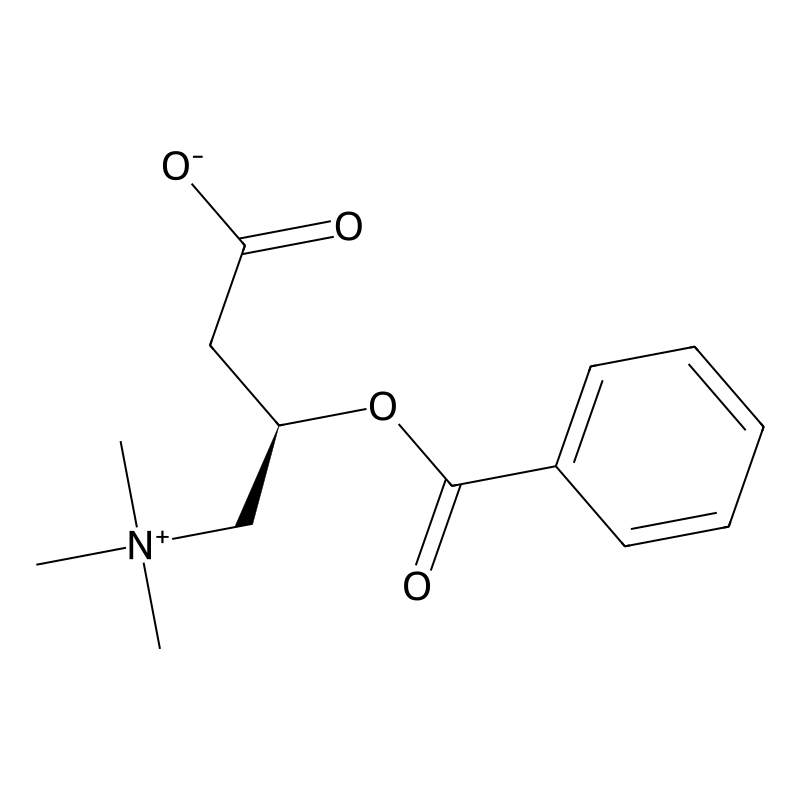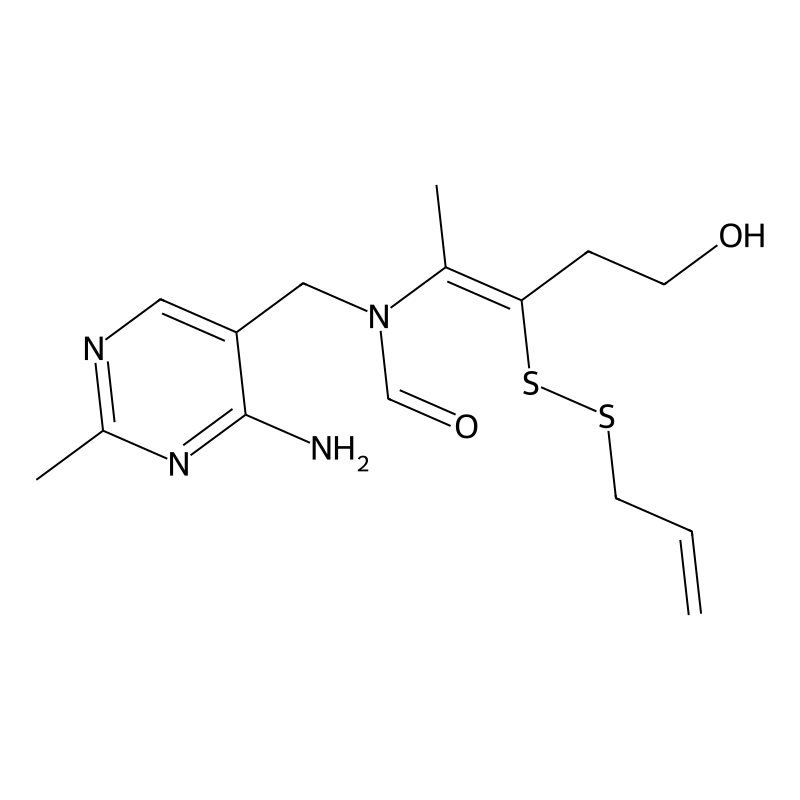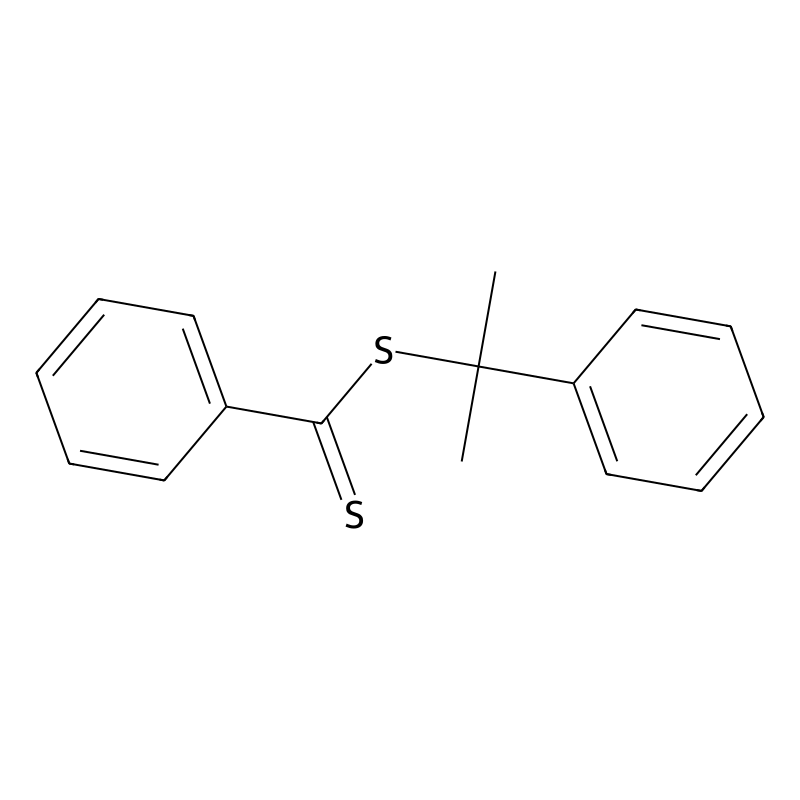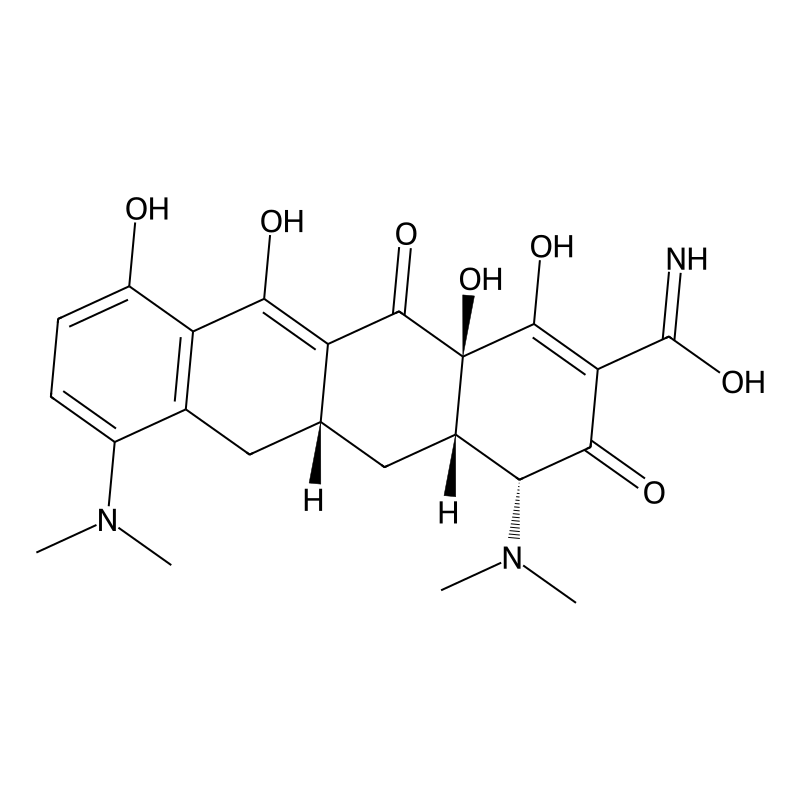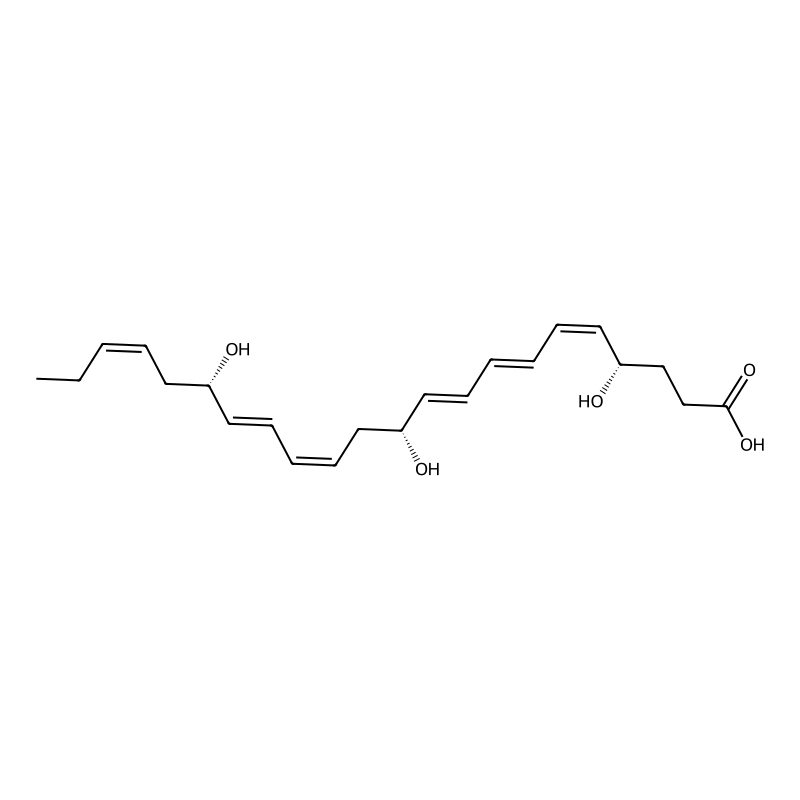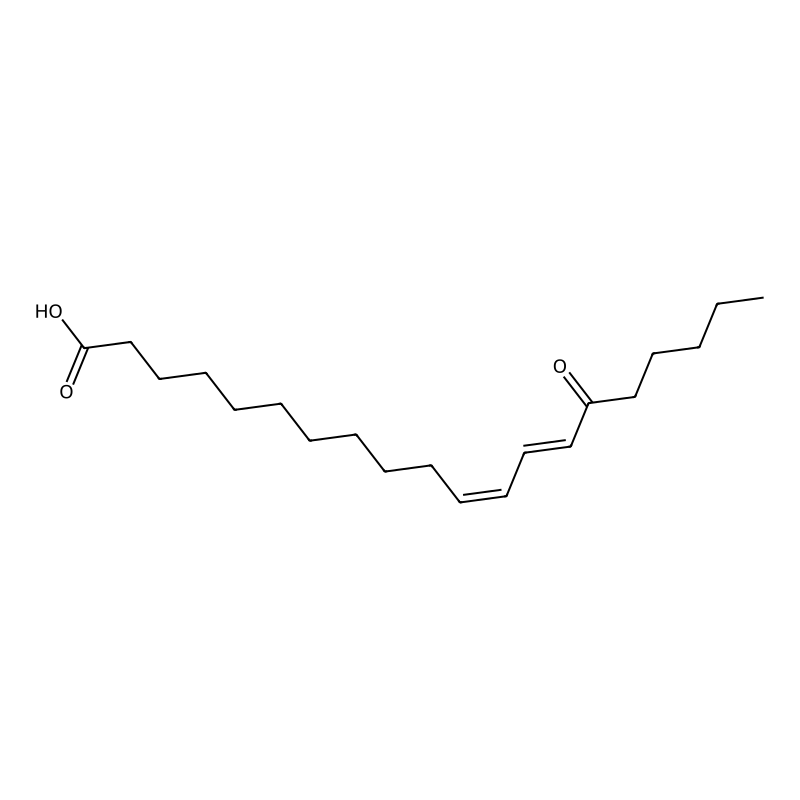Thorium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water at 20 °C: none
Synonyms
Canonical SMILES
Thorium is a silvery-white, soft, and malleable metal classified as an actinide with the atomic number 90. It was first isolated in 1828 by the Swedish chemist Jons Jakob Berzelius, although its radioactive properties were not discovered until 1898 by Gerhard Schmidt and Marie Curie. The name "thorium" is derived from Thor, the Norse god of thunder. Thorium is notable for its high melting point of approximately 1750 °C (2023 K) and boiling point of about 4788 °C (5061 K)
Thorium is considered radioactive and can accumulate in biological systems, particularly in bones. Its primary isotope, thorium-232, decays slowly through alpha emission to radium, which poses potential health risks if ingested or inhaled over extended periods. While thorium itself is not highly toxic, its radioactive nature necessitates careful handling to avoid long-term exposure
Research on thorium interactions focuses on its behavior in biological systems and environmental contexts. Studies indicate that thorium can accumulate in bones, leading to potential health risks associated with long-term exposure. Additionally, its chemical interactions with various acids and bases are critical for understanding its reactivity and applications in nuclear chemistry
Thorium shares similarities with several other actinides and transition metals. Here are some comparable compounds: Thorium's unique combination of properties—especially its capability to breed fissile material and its high melting point—distinguishes it from other similar compounds within the actinide series
Oxidizer;Irritant;Health Hazard
Compound Key Characteristics Uniqueness of Thorium Uranium Radioactive; used as nuclear fuel Thorium has a longer half-life and breeds uranium-233 more efficiently. Plutonium Fissile material; used in nuclear weapons Thorium does not have fissile properties but can be converted into fissile uranium-233. Zirconium Corrosion-resistant metal; used in nuclear reactors Thorium has higher melting points and distinct radioactive properties. Cerium Rare earth element; used in catalysts Thorium's radioactivity and potential for nuclear fuel applications set it apart.
Physical Description
GREY-WHITE METAL POWDER
Color/Form
Grayish-white, lustrous, radioactive, metal; somewhat ductile and malleable
Boiling Point
Density
Relative density (water = 1): 11.7
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Impurities
The crude alloy contains 4.1-7.0% Zn.
Other CAS
Associated Chemicals
Radon-220; 22481-48-7
Wikipedia
Use Classification
Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree
Methods of Manufacturing
It can be obtained by reducing thorium oxide with calcium, by electrolysis of anhydrous thorium chloride in fused mixture of sodium and potassium chlorides, by calcium redn of thorium tetrachloride mixed with anhydrous zinc chloride, and by redn of thorium tetrachloride with alkali metal.
(1) Reduction of thorium dioxide with calcium, (2) fused salt electrolysis of the double fluoride ThF4.KF. The product of both processes is thorium powder, fabricated into the metal by powder metallurgy techniques. Hot surface decomposition of the iodide produces crystal bar thorium.
To make small samples of ultrapure thorium metal, the van Arkel de Bor process has been used. Lower purity thorium metal and a small amount of iodine or of thorium iodide are confined in moderately heated evacuated vessel. Thorium iodide vapors pass to a very hot surface, eg, a tungsten filament, where they decompose and deposit the metal. The iodine vapors recycle to the lower purity thorium and then react forming fresh metal iodide, and the cycle continues.
For more Methods of Manufacturing (Complete) data for THORIUM, ELEMENTAL (7 total), please visit the HSDB record page.
General Manufacturing Information
The principal production stages are the concentration of thorium minerals, extraction of thorium from them, purification, and conversion to the metal or desired compounds, usually ThO2.
Monazite is the most common and commercially important thorium bearing mineral. ... Monazite sand is separated from other sands by physical or mechanical means following dredging operations. ... The metallurgical extraction of monazite sand concentrates for producing lighting mantle-grade thorium consists of digestion with hot, fuming sulfuric acid for several hours. The resulting mass is diluted with water which dissolves thorium, ... . Neutralization of liquor precipitates thorium phosphate ... . Instead of selective precipitation, the impure concentrate may be further treated by a liq-liq extraction process to yield reactor grade thorium.
(1985) Thorium product used and produced by the domestic industry came from imports, industry and government stocks
Source: Monazite, thorite. It is about as abundant as lead.
Domestic mine production of thorium-bearing monazite ceased at the end of 1994 as world demand for ores containing naturally occurring radioactive thorium declined.
Analytic Laboratory Methods
EMSLC Method 200.8. Determination of Trace Elements in Waters by Inductively Coupled Plasma and Mass Spectrometry Revision 5.4, May 1994. Detection limit= 0.1 ug/l.
AOB Method I-001-1. Metals in Soils and Sediments by X-Ray Fluorescence. Quantitation limit= 15.0 ppm.
Clinical Laboratory Methods
Storage Conditions
Stability Shelf Life
Dates
Explore Compound Types

